N,N-diethyl-3-methylbut-2-enamide
Overview
Description
“N,N-Diethyl-3-methyl-2-butenamide” is an amide derivative with a butenamide structure. It contains two ethyl groups and a methyl group . It is commonly used as a reactant in organic synthesis and pharmaceutical research due to its versatile reactivity and potential as a building block for the production of various compounds .
Synthesis Analysis
The synthesis of “N,N-Diethyl-3-methyl-2-butenamide” has been reported in the context of polymerization. Specifically, it has been used in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process . The polymerization was carried out in chlorobenzene using benzyl dithiobenzoate (BDB) as a chain transfer agent .Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-3-methyl-2-butenamide” is represented by the formula C9H17NO .Chemical Reactions Analysis
“N,N-Diethyl-3-methyl-2-butenamide” has been involved in the RAFT polymerization process . The polymerization was carried out in chlorobenzene using benzyl dithiobenzoate (BDB) as a chain transfer agent .Scientific Research Applications
Synthesis and Labeling
- The compound has been used in the synthesis of labeled compounds. For instance, 3-methyl-4-phenyl-3-butenamide, a hypolipemic compound, has been synthesized and labeled with 1-14C and N,N-dideutero (Valcavi, 1974).
Polymerization Studies
- N,N-Diethyl-3-methyl-2-butenamide has been investigated in free-radical polymerization studies. Its behavior in homo- and copolymerization, including polymerization rates and microstructure, was examined (Yaegashi et al., 2004).
- Another study explored its use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating control over the polymer's molecular weight and microstructure (Takenaka et al., 2009).
Prodrug Development
- 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug, was synthesized from a compound structurally similar to N,N-Diethyl-3-methyl-2-butenamide. This prodrug was designed for anti-inflammatory effects (Patterson et al., 1992).
Metabolism Studies
- Studies on the metabolism of related compounds provide insights into their biotransformation. For instance, 3-methyl-4-phenyl-3-butenamide was analyzed for its metabolites in rabbits and rats, revealing various metabolic products (Canonica et al., 1968).
Corrosion Inhibition
- The compound has been studied for its effects on corrosion inhibition. Specifically, its derivatives were tested for protecting low carbon steel in hydrochloric acid solution, demonstrating increased protection efficiency with higher concentrations (Khalifa & Abdallah, 2011).
Medicinal Chemistry
- In medicinal chemistry, zinc(II) carboxylate complexes based on derivatives of this compound have been synthesized and characterized for their DNA binding ability and potential anti-microbial and anti-leishmanial activities (Khan et al., 2021).
Future Directions
Properties
IUPAC Name |
N,N-diethyl-3-methylbut-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-5-10(6-2)9(11)7-8(3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACXCDMMVNOZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278999 | |
Record name | N,N-Diethyl-3-methyl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-63-2 | |
Record name | NSC61849 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC10998 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-3-methyl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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